

Preclinical pharmacology of Fotagliptin benzoate

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Compound of Interest		
Compound Name:	Fotagliptin benzoate	
Cat. No.:	B15573238	Get Quote

An In-depth Technical Guide to the Preclinical Pharmacology of Fotagliptin Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotagliptin benzoate (also known as SAL067) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] By prolonging the action of endogenous incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), fotagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[3] Preclinical studies have established its high in vitro potency and selectivity. While comprehensive preclinical pharmacokinetic and toxicological data in animal models are not extensively published in the public domain, this guide synthesizes the available information on fotagliptin and provides context based on the well-established preclinical profiles of other DPP-4 inhibitors.

Mechanism of Action

Fotagliptin exerts its therapeutic effect by inhibiting the enzyme DPP-4. DPP-4 is a serine protease that rapidly degrades incretin hormones, which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, fotagliptin increases the circulating levels of active GLP-1 and GIP. This leads to several downstream effects in a glucose-dependent manner:

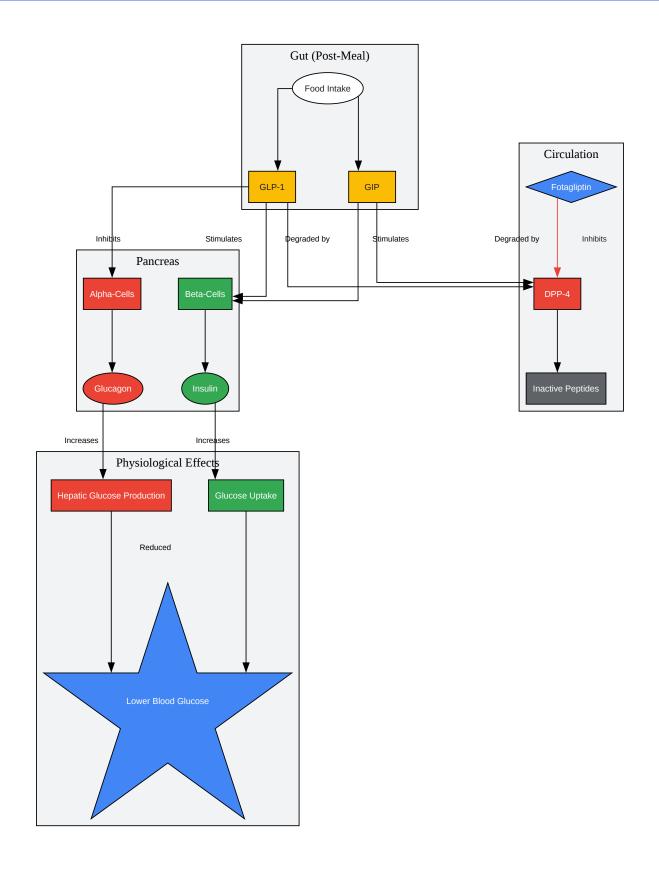


- Increased Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β -cells to release more insulin in response to high blood glucose.
- Suppressed Glucagon Release: Increased GLP-1 levels act on pancreatic α -cells to decrease the secretion of glucagon, which in turn reduces hepatic glucose production.

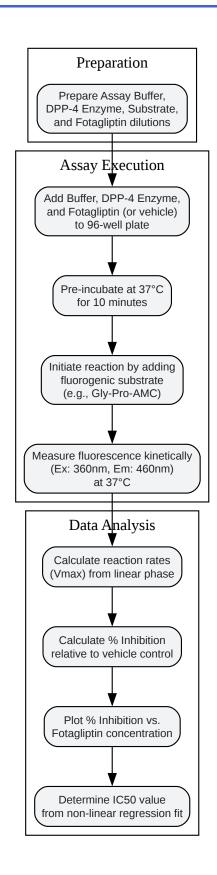
This glucose-dependent mechanism of action results in a low intrinsic risk of hypoglycemia.[3]

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